molecular formula C14H20O B14834831 4-(Cyclohexylmethyl)-2-methylphenol

4-(Cyclohexylmethyl)-2-methylphenol

Katalognummer: B14834831
Molekulargewicht: 204.31 g/mol
InChI-Schlüssel: RYCLPLJGZZTJNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Cyclohexylmethyl)-2-methylphenol is an organic compound characterized by a phenol group substituted with a cyclohexylmethyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethyl)-2-methylphenol typically involves the alkylation of p-cresol (4-methylphenol) with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as zeolites can further enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Cyclohexylmethyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form cyclohexylmethyl-2-methylcyclohexanol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration or halogenation, to form nitro or halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: Cyclohexylmethyl-2-methylcyclohexanol.

    Substitution: Nitro or halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

4-(Cyclohexylmethyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of polymers and resins, where its phenolic structure contributes to the material’s stability and performance.

Wirkmechanismus

The mechanism of action of 4-(Cyclohexylmethyl)-2-methylphenol involves its interaction with cellular membranes and proteins. The phenol group can form hydrogen bonds with amino acid residues in proteins, potentially altering their function. Additionally, the cyclohexylmethyl group can interact with lipid bilayers, affecting membrane fluidity and permeability .

Vergleich Mit ähnlichen Verbindungen

    4-Methyl-2-cyclohexylphenol: Similar structure but lacks the cyclohexylmethyl group.

    4-(Cyclohexylmethyl)phenol: Similar structure but lacks the methyl group on the phenol ring.

    2-Methyl-4-cyclohexylphenol: Similar structure but with different positioning of the cyclohexyl and methyl groups.

Uniqueness: 4-(Cyclohexylmethyl)-2-methylphenol is unique due to the presence of both a cyclohexylmethyl group and a methyl group on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C14H20O

Molekulargewicht

204.31 g/mol

IUPAC-Name

4-(cyclohexylmethyl)-2-methylphenol

InChI

InChI=1S/C14H20O/c1-11-9-13(7-8-14(11)15)10-12-5-3-2-4-6-12/h7-9,12,15H,2-6,10H2,1H3

InChI-Schlüssel

RYCLPLJGZZTJNC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)CC2CCCCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.